3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine;hydrochloride

Catalog No.
S524295
CAS No.
1013933-37-3
M.F
C21H31ClN2O
M. Wt
362.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylpheno...

CAS Number

1013933-37-3

Product Name

3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine;hydrochloride

IUPAC Name

3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine;hydrochloride

Molecular Formula

C21H31ClN2O

Molecular Weight

362.9 g/mol

InChI

InChI=1S/C21H30N2O.ClH/c1-8-18(9-2)23-19-12-16(6)22-21(17(19)7)24-20-14(4)10-13(3)11-15(20)5;/h10-12,18H,8-9H2,1-7H3,(H,22,23);1H

InChI Key

UDIOZDHQQNYISB-UHFFFAOYSA-N

SMILES

CCC(CC)NC1=C(C(=NC(=C1)C)OC2=C(C=C(C=C2C)C)C)C.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

CP-376395 HCl; CP-376395; CP376395; UNII-5113G7FP34.

Canonical SMILES

CCC(CC)NC1=C(C(=NC(=C1)C)OC2=C(C=C(C=C2C)C)C)C.Cl

Description

The exact mass of the compound CP 376395 Hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potent and Selective Antagonist

  • CP 376395 Hydrochloride exhibits high potency and selectivity for the CRF1 receptor. Studies show Ki values of 12 nM for CRF1 and over 10,000 nM for CRF2 receptors, indicating minimal interaction with related receptors [1]. This selectivity allows researchers to investigate the specific role of CRF1 in various physiological processes without significant interference from other CRF receptors.

*Source:

Allosteric Binding Site

  • Unlike some CRF1 antagonists, CP 376395 Hydrochloride binds to an allosteric site on the receptor. This means it binds to a location different from the natural ligand binding site, potentially offering a unique mechanism of action compared to other antagonists [1, 2]. This property could be valuable for researchers studying the conformational changes and activation pathways of the CRF1 receptor.

*Source: ,

In Vivo and Oral Activity

  • Studies demonstrate that CP 376395 Hydrochloride effectively inhibits CRF-induced activation of the Hypothalamic-pituitary-adrenal (HPA) axis in vivo following intravenous administration [1]. This suggests its potential to regulate stress responses mediated by the HPA axis.

  • Additionally, the compound exhibits oral activity, making it a convenient tool for researchers studying its effects through a more natural route of administration [1].

*Source:

CP-376395 Hydrochloride is a synthetic compound that acts as a selective antagonist for a specific receptor called Corticotropin-releasing factor receptor 1 (CRF1). CRF is a hormone involved in the stress response.

Significance in Scientific Research

CRF plays a role in various physiological processes, and CRF1 receptor antagonists are being investigated for their potential use in treating anxiety, depression, and other stress-related disorders. Studies suggest that CP-376395 Hydrochloride might be a useful research tool to understand the CRF system and its role in these conditions [].


Molecular Structure Analysis

The specific molecular structure of CP-376395 Hydrochloride is not publicly available. However, scientific suppliers describe it as a small molecule with a unique chemical structure that allows it to interact with the CRF1 receptor [].

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

362.2124913 g/mol

Monoisotopic Mass

362.2124913 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Kean J, Bortolato A, Hollenstein K, Marshall FH, Jazayeri A. Conformational thermostabilisation of corticotropin releasing factor receptor 1. Sci Rep. 2015 Jul 10;5:11954. doi: 10.1038/srep11954. PubMed PMID: 26159865; PubMed Central PMCID: PMC4498186.
2: Xu J, Wang Z, Liu P, Li D, Lin J. An insight into antagonist binding and induced conformational dynamics of class B GPCR corticotropin-releasing factor receptor 1. Mol Biosyst. 2015 Jul;11(7):2042-50. doi: 10.1039/c5mb00159e. PubMed PMID: 25980590.
3: Oliveira LA, Almeida J, Benini R, Crestani CC. CRF1 and CRF2 receptors in the bed nucleus of the stria terminalis modulate the cardiovascular responses to acute restraint stress in rats. Pharmacol Res. 2015 May-Jun;95-96:53-62. doi: 10.1016/j.phrs.2015.03.012. Epub 2015 Mar 28. PubMed PMID: 25829333.
4: Sun X, Cheng J, Wang X, Tang Y, Ågren H, Tu Y. Residues remote from the binding pocket control the antagonist selectivity towards the corticotropin-releasing factor receptor-1. Sci Rep. 2015 Jan 28;5:8066. doi: 10.1038/srep08066. PubMed PMID: 25628267; PubMed Central PMCID: PMC4308710.
5: Twining RC, Wheeler DS, Ebben AL, Jacobsen AJ, Robble MA, Mantsch JR, Wheeler RA. Aversive stimuli drive drug seeking in a state of low dopamine tone. Biol Psychiatry. 2015 May 15;77(10):895-902. doi: 10.1016/j.biopsych.2014.09.004. Epub 2014 Sep 22. PubMed PMID: 25442790; PubMed Central PMCID: PMC4369463.
6: Tran L, Schulkin J, Greenwood-Van Meerveld B. Importance of CRF receptor-mediated mechanisms of the bed nucleus of the stria terminalis in the processing of anxiety and pain. Neuropsychopharmacology. 2014 Oct;39(11):2633-45. doi: 10.1038/npp.2014.117. Epub 2014 May 23. PubMed PMID: 24853772; PubMed Central PMCID: PMC4207343.
7: Miguel TT, Gomes KS, Nunes-de-Souza RL. Tonic modulation of anxiety-like behavior by corticotropin-releasing factor (CRF) type 1 receptor (CRF1) within the medial prefrontal cortex (mPFC) in male mice: role of protein kinase A (PKA). Horm Behav. 2014 Jul;66(2):247-56. doi: 10.1016/j.yhbeh.2014.05.003. Epub 2014 May 18. PubMed PMID: 24848364.
8: Bai Q, Shi D, Zhang Y, Liu H, Yao X. Exploration of the antagonist CP-376395 escape pathway for the corticotropin-releasing factor receptor 1 by random acceleration molecular dynamics simulations. Mol Biosyst. 2014 Jul;10(7):1958-67. doi: 10.1039/c4mb00037d. PubMed PMID: 24820411.
9: Boyson CO, Holly EN, Shimamoto A, Albrechet-Souza L, Weiner LA, DeBold JF, Miczek KA. Social stress and CRF-dopamine interactions in the VTA: role in long-term escalation of cocaine self-administration. J Neurosci. 2014 May 7;34(19):6659-67. doi: 10.1523/JNEUROSCI.3942-13.2014. PubMed PMID: 24806691; PubMed Central PMCID: PMC4012317.
10: Hollenstein K, Kean J, Bortolato A, Cheng RK, Doré AS, Jazayeri A, Cooke RM, Weir M, Marshall FH. Structure of class B GPCR corticotropin-releasing factor receptor 1. Nature. 2013 Jul 25;499(7459):438-43. doi: 10.1038/nature12357. Epub 2013 Jul 17. PubMed PMID: 23863939.
11: Giardino WJ, Ryabinin AE. CRF1 receptor signaling regulates food and fluid intake in the drinking-in-the-dark model of binge alcohol consumption. Alcohol Clin Exp Res. 2013 Jul;37(7):1161-70. doi: 10.1111/acer.12076. Epub 2013 Feb 7. PubMed PMID: 23398267; PubMed Central PMCID: PMC3657581.
12: Sink KS, Chung A, Ressler KJ, Davis M, Walker DL. Anxiogenic effects of CGRP within the BNST may be mediated by CRF acting at BNST CRFR1 receptors. Behav Brain Res. 2013 Apr 15;243:286-93. doi: 10.1016/j.bbr.2013.01.024. Epub 2013 Feb 1. PubMed PMID: 23376701; PubMed Central PMCID: PMC3593796.
13: Simms JA, Nielsen CK, Li R, Bartlett SE. Intermittent access ethanol consumption dysregulates CRF function in the hypothalamus and is attenuated by the CRF-R1 antagonist, CP-376395. Addict Biol. 2014 Jul;19(4):606-11. doi: 10.1111/adb.12024. Epub 2013 Jan 30. PubMed PMID: 23362976.
14: Frommelt L, Lembke V, Hofmann T, Goebel-Stengel M, Mönnikes H, Wiedenmann B, Klapp BF, Stengel A, Kobelt P. The CCKB antagonist CI988 reduces food intake in fasted rats via a dopamine mediated pathway. Peptides. 2013 Jan;39:111-8. doi: 10.1016/j.peptides.2012.11.012. Epub 2012 Nov 29. PubMed PMID: 23200724.
15: Giardino WJ, Mark GP, Stenzel-Poore MP, Ryabinin AE. Dissociation of corticotropin-releasing factor receptor subtype involvement in sensitivity to locomotor effects of methamphetamine and cocaine. Psychopharmacology (Berl). 2012 Feb;219(4):1055-63. doi: 10.1007/s00213-011-2433-y. Epub 2011 Aug 11. PubMed PMID: 21833501; PubMed Central PMCID: PMC3266955.
16: Blacktop JM, Seubert C, Baker DA, Ferda N, Lee G, Graf EN, Mantsch JR. Augmented cocaine seeking in response to stress or CRF delivered into the ventral tegmental area following long-access self-administration is mediated by CRF receptor type 1 but not CRF receptor type 2. J Neurosci. 2011 Aug 3;31(31):11396-403. doi: 10.1523/JNEUROSCI.1393-11.2011. PubMed PMID: 21813699; PubMed Central PMCID: PMC3449095.
17: Myers B, Greenwood-Van Meerveld B. Elevated corticosterone in the amygdala leads to persistent increases in anxiety-like behavior and pain sensitivity. Behav Brain Res. 2010 Dec 25;214(2):465-9. doi: 10.1016/j.bbr.2010.05.049. Epub 2010 Jun 4. PubMed PMID: 20573588.
18: Tresadern G, Bemporad D, Howe T. A comparison of ligand based virtual screening methods and application to corticotropin releasing factor 1 receptor. J Mol Graph Model. 2009 Jun-Jul;27(8):860-70. doi: 10.1016/j.jmgm.2009.01.003. Epub 2009 Jan 23. PubMed PMID: 19230731.
19: Chen YL, Obach RS, Braselton J, Corman ML, Forman J, Freeman J, Gallaschun RJ, Mansbach R, Schmidt AW, Sprouse JS, Tingley Iii FD, Winston E, Schulz DW. 2-aryloxy-4-alkylaminopyridines: discovery of novel corticotropin-releasing factor 1 antagonists. J Med Chem. 2008 Mar 13;51(5):1385-92. doi: 10.1021/jm070579c. Epub 2008 Feb 21. PubMed PMID: 18288792.

Explore Compound Types